molecular formula C20H22FN3O2S B2503786 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-01-9

1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No. B2503786
CAS RN: 847389-01-9
M. Wt: 387.47
InChI Key: QHLADGYDRMIPJR-UHFFFAOYSA-N
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Description

The compound "1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea" is a thiourea derivative, which is a class of compounds known for their diverse applications in chemistry and biology. Thiourea derivatives are particularly interesting due to their ability to act as ligands, their biological activity, and their role in hydrogen-bond formation . The structure of the compound suggests potential interactions with biological targets, possibly through hydrogen bonding and stacking interactions, as observed in other thiourea derivatives .

Synthesis Analysis

The synthesis of thiourea derivatives can involve multiple steps, including the formation of thioether derivatives, Vilsmeier-formylation, condensation, and reduction processes . For example, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, which are structurally related to the compound , involves converting 2,5-dimethoxybenzenethiol to thioether derivatives, followed by subsequent chemical transformations to achieve the desired end products . These synthetic routes are crucial for the exploration of structure-activity relationships and the development of compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of both carbonyl and thiocarbonyl functional groups. These groups are key in the formation of hydrogen bonds and in the self-organization of molecules in the solid state . The presence of a dimethoxyphenyl group and a fluorinated indolyl moiety in the compound suggests potential for unique interactions, such as hydrogen bonding and stacking interactions, which can be critical for biological activity and solid-state organization .

Chemical Reactions Analysis

Thiourea derivatives can undergo various chemical reactions, often catalyzed by acids. For instance, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of complex products, with proposed mechanisms based on intermediates isolated from these reactions . The reactivity of thiourea derivatives can be influenced by the nature of substituents and the presence of functional groups, which can lead to a wide range of reaction outcomes and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The intramolecular N-H...O hydrogen bonding observed in some thiourea derivatives results in the formation of six-membered pseudo-rings that exhibit quasi-aromatic properties . These pseudo-rings can engage in stacking-type interactions with phenyl rings, which can affect the compound's crystallization and solid-state properties . Additionally, the presence of various functional groups, such as methoxy, fluoroalkyl, and thiocarbonyl, can impact the solubility, stability, and overall reactivity of the compound .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of new S-DABO and HEPT analogues, showing potential biological activity against HBV (Aal, 2002).
  • It has also been involved in the creation of 2-aminothiazole and 2-aminothiazolinone derivatives, contributing to the development of new crystal structures with significant intermolecular hydrogen bonds (Toplak et al., 2003).

Organic Chemistry and Catalysis

  • Research shows its use in synthesizing various organic compounds, demonstrating its versatility in organic synthesis (Rajanarendar, Karunakar, & Ramu, 2006).
  • Its involvement in the development of new thiourea organocatalysts has been explored for the synthesis of chiral compounds, indicating its role in stereoselective catalysis (Najda-Mocarska et al., 2018).

Pharmaceutical Research

  • The compound has been part of research in developing new molecules for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
  • It has also contributed to the synthesis of new analogues for investigating structure-activity relationships in pharmaceutical research (Trachsel, 2003).

Antimicrobial and Antiviral Studies

  • The compound plays a role in the creation of linezolid-like molecules, with studies showing their antimicrobial activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
  • Additionally, it has been used in the synthesis of derivatives tested for antibacterial and anti-HIV activities, highlighting its potential in antiviral research (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Other Applications

  • Its application extends to the synthesis of novel compounds like 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, demonstrating its broad utility in chemical synthesis (Ji, 2006).
  • The compound is also involved in the synthesis of herbicidal products, indicating its potential use in agricultural chemistry (Fu-b, 2014).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c1-12-15(16-10-13(21)4-6-17(16)23-12)8-9-22-20(27)24-18-11-14(25-2)5-7-19(18)26-3/h4-7,10-11,23H,8-9H2,1-3H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLADGYDRMIPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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